molecular formula C14H13F3N2O3 B2389778 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide CAS No. 1351586-80-5

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2389778
CAS No.: 1351586-80-5
M. Wt: 314.264
InChI Key: UQPBZLIUXGWGDM-UHFFFAOYSA-N
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Description

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. As part of the isoxazole carboxamide family, which includes well-known bioactive molecules like the antiarthritic agent leflunomide , this compound serves as a valuable scaffold for developing new therapeutic agents. Its structure combines a 5-methylisoxazole ring, known for its prevalence in pharmacologically active molecules, with a complex trifluoro-hydroxy-phenylpropyl side chain. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . The primary research applications for this compound are anticipated to be in the fields of immunology and inflammation, given the established role of similar isoxazole carboxamides as immunomodulating agents . It is also a candidate for investigation in antibacterial research, as other isoxazole derivatives have demonstrated utility as antibacterial agents . Furthermore, its unique structure makes it a suitable intermediate for synthesizing a diverse library of analogs for structure-activity relationship (SAR) studies, helping researchers to optimize potency and selectivity against specific biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all necessary safety assessments before handling.

Properties

IUPAC Name

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPBZLIUXGWGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide can be deconstructed into two primary fragments:

Fragment A: 1,2-Oxazole-3-Carboxylic Acid

The 1,2-oxazole core is synthesized via cyclocondensation of α-functionalized ketones or through [3+2] cycloaddition strategies. Substituent positioning (methyl at C5, carboxylic acid at C3) demands precise regiocontrol.

Fragment B: 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

This chiral amine is typically prepared via:

  • Nucleophilic addition of trifluoromethyl groups to α-keto esters
  • Enantioselective reduction of ketones using catalysts like CBS (Corey-Bakshi-Shibata)
  • Resolution techniques for racemic mixtures involving chiral acids.

Coupling Strategy

Fragment coupling employs carbodiimide- or uronium-based agents to form the amide bond, with careful attention to racemization prevention.

Detailed Synthetic Procedures

Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

Method A: Cyclocondensation of α-Bromo Ketones

A mixture of ethyl 4-bromo-3-oxopentanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol undergoes reflux (80°C, 12 h). Acidic workup yields the oxazole ring, followed by saponification with NaOH (2M) to afford the carboxylic acid.

Reaction Conditions Table

Parameter Value
Temperature 80°C
Time 12 h
Solvent Ethanol
Catalyst None
Yield 68% (two steps)
Method B: [3+2] Cycloaddition

Ethyl propiolate (1.0 eq) reacts with methyl nitrile oxide (generated in situ from nitroethane and phenyl isocyanate) in dichloromethane at 0°C. The intermediate is hydrolyzed with HCl (6M) to yield the carboxylic acid.

Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

Step 1: Trifluoromethylation of Benzaldehyde

Benzaldehyde (1.0 eq) reacts with trimethyl(trifluoromethyl)silane (1.5 eq) in THF at −78°C using tetrabutylammonium fluoride (TBAF) as catalyst. Workup gives 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.

Step 2: Reductive Amination

The aldehyde (1.0 eq) is treated with ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.2 eq) in methanol at 25°C for 24 h. Chiral HPLC separation resolves enantiomers (ee >99%).

Amide Bond Formation

HATU-Mediated Coupling

5-Methyl-1,2-oxazole-3-carboxylic acid (1.0 eq) and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (1.2 eq) are dissolved in DMF. HATU (1.5 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at 25°C for 12 h. Purification via silica chromatography affords the product (82% yield).

Optimization Data Table

Coupling Agent Base Solvent Temp (°C) Yield (%)
HATU DIPEA DMF 25 82
EDCl NMM DCM 25 65
DCC Triethylamine THF 0→25 58

Process Optimization and Challenges

Regioselectivity in Oxazole Formation

Methyl group placement at C5 (vs. C4) is controlled by:

  • Electronic effects : Electron-withdrawing groups direct cyclization
  • Steric guidance : Bulky substituents favor less hindered positions.

Stereochemical Integrity

The tertiary alcohol’s configuration (R vs. S) impacts biological activity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiomeric ratios up to 95:5.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (s, 1H, Oxazole-H4), 4.15 (d, J=8.4 Hz, 2H, CH₂NH), 2.45 (s, 3H, CH₃).
  • ¹⁹F NMR : δ −72.5 (CF₃).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >99% purity. Chiral columns confirm ee >99%.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch synthesis : Suitable for small-scale (10–100 g) production with yields ~80%
  • Continuous flow : Enhances safety for exothermic steps (e.g., trifluoromethylation), achieving 92% yield at 1 kg/day.

Cost Analysis

Component Cost/kg (USD)
HATU 12,000
3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine 8,500
Solvents/Reagents 1,200

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide as an anticancer agent. The compound has shown significant efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the anticancer properties of several oxazole derivatives, including the target compound. It demonstrated substantial growth inhibition in multiple cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in some cases . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Antimicrobial Properties

The compound's antimicrobial activity has also been assessed. It has shown promising results against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Study: Antimicrobial Activity

In a comparative study of different oxazole derivatives, this compound was evaluated for its antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antimicrobial activity with low minimum inhibitory concentrations (MICs), suggesting their potential for further development as antimicrobial agents .

Microorganism Minimum Inhibitory Concentration (µg/ml)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the oxazole ring and substituents can significantly influence biological activity.

Key Findings in SAR Studies

Research indicates that introducing electron-withdrawing groups enhances anticancer activity while maintaining acceptable toxicity profiles . The trifluoromethyl group is particularly noted for its role in enhancing lipophilicity and cellular uptake.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles of the compound.

ADMET Profile

Preliminary ADMET predictions suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability . However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical applications.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, while the isoxazole ring contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its trifluoro-hydroxy-phenylpropyl substituent, which distinguishes it from other oxazole carboxamides. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent Group Molecular Formula Molecular Weight (g/mol) Potential Applications
5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide (Target Compound) 1,2-oxazole 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl C₁₅H₁₄F₃N₂O₃ 342.28 Agrochemicals, drug design
5-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide (BK45721) 1,2-oxazole 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl C₁₂H₁₄N₄O₃ 262.26 Pharmaceutical intermediates
5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide (793730-59-3) 1,2-oxazole 4-pyrrolidin-1-ylsulfonylphenyl C₁₆H₁₈N₃O₄S 364.40 Enzyme inhibition studies
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-(1-methylethoxy)phenyl + trifluoromethylbenzene C₁₇H₁₆F₃NO₂ 347.31 Fungicide (agricultural use)

Key Observations:

Substituent Impact on Bioactivity :

  • The trifluoro-hydroxy-phenylpropyl group in the target compound introduces both hydrophobicity (via CF₃ and phenyl) and hydrogen-bonding capacity (via hydroxyl), which may enhance target binding compared to simpler alkyl or sulfonyl substituents in analogs like BK45721 or 793730-59-3 .
  • Flutolanil (a fungicide) shares a trifluoromethylbenzene motif but lacks the oxazole core, highlighting how core heterocycles influence specificity .

Fluorination Effects :

  • The CF₃ group in the target compound and flutolanil improves metabolic stability and membrane permeability, a common strategy in agrochemical design .

Table 2: Comparative Physicochemical Properties (Inferred from Structural Features)

Property Target Compound BK45721 Flutolanil
LogP (Predicted) ~2.5 ~1.8 ~3.1
Hydrogen Bond Donors 2 (amide NH, -OH) 2 (amide NH, pyridazine NH) 1 (amide NH)
Rotatable Bonds 5 6 4
Synthetic Complexity High (stereoselective hydroxylation) Moderate Moderate

Biological Activity

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

  • Molecular Formula : C15H16F3N2O3
  • Molecular Weight : 344.30 g/mol
  • CAS Number : Not explicitly available in the search results.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the oxazole ring through cyclization.
  • Introduction of the trifluoromethyl group which enhances the compound's lipophilicity and biological activity.
  • Final coupling with the appropriate amine to yield the carboxamide functional group.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM for structurally similar derivatives .

The biological activity of this compound may be attributed to:

  • Inhibition of Key Enzymes : Similar compounds have demonstrated binding interactions with bacterial enzymes like DNA gyrase and MurD, crucial for bacterial cell division and integrity .
  • Cellular Interaction : The trifluoromethyl group enhances interaction with lipid membranes, potentially increasing cellular uptake and efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of a series of oxazole derivatives including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria with significant zone inhibition in agar diffusion tests (Table 1).

CompoundTarget BacteriaMIC (µM)
5-MethylPseudomonas aeruginosa0.21
Escherichia coli0.25
Micrococcus luteus0.15

Study 2: Cytotoxicity Assessment

Cytotoxicity assays (MTT assay) performed on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others demonstrated selective toxicity towards cancerous cells without affecting normal cells significantly .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and acylation. A key step is the condensation of an oxazole-carboxylic acid derivative with a trifluorinated hydroxy-phenylpropylamine intermediate. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine) are often employed to facilitate amide bond formation . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yields .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR and IR spectroscopy : Used to confirm functional groups (e.g., oxazole ring, amide bond) and molecular connectivity. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve methyl and trifluoromethyl groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine crystal structures, especially for resolving stereochemistry at the trifluoro-hydroxypropyl moiety .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used for compound dissolution). To address this:

  • Standardize assays using controls (e.g., DMSO vehicle) and replicate experiments across multiple models .
  • Validate target engagement via biochemical assays (e.g., SPR or ITC) to confirm direct interactions with purported protein targets .

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst optimization : Replace EDCI with newer coupling agents (e.g., HATU) to enhance amidation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave irradiation reduces reaction time .
  • Temperature control : Maintain temperatures below 80°C to prevent decomposition of the trifluoro-hydroxypropyl group .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina can model binding poses in enzyme active sites (e.g., kinases or GPCRs), leveraging the oxazole ring’s π-π stacking potential .
  • MD simulations : Assess binding stability over time, focusing on hydrogen bonds between the carboxamide group and conserved residues .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life, with LC-MS/MS quantification of parent compound degradation .
  • Isotope labeling : Track metabolites via 19F^{19}\text{F}-NMR, exploiting the trifluoromethyl group as a probe .

Methodological Considerations for Data Analysis

  • Crystallographic refinement : SHELXL’s TWIN and BASF commands can address twinning or disorder in crystals, common with flexible trifluoro-hydroxypropyl chains .
  • Statistical validation : Use R-factor convergence (<5%) and residual electron density maps to confirm structural accuracy .

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